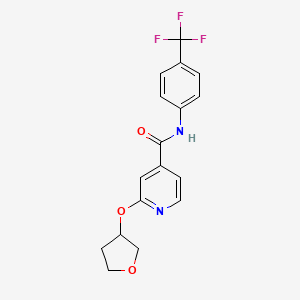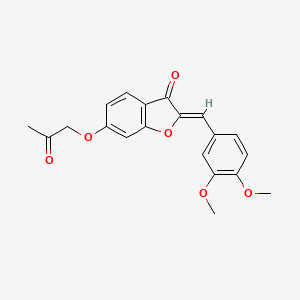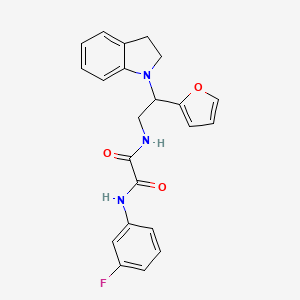
2-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to several areas of research, including the design and synthesis of novel molecules for various biological and chemical applications. Its structure suggests potential interactions with biological targets due to the presence of functional groups known for their reactivity and binding capabilities.
Synthesis Analysis
Synthesis efforts for compounds like 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)isonicotinamide involve complex reactions designed to introduce specific functional groups. For instance, a practical synthesis approach for structurally related compounds involves amine elimination reactions, N-alkylation, and the strategic use of catalysts like zinc chloride and triethylamine to facilitate the modified Perkin reaction mechanism, which has shown improved yields over traditional methods (Vaid et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds often features a tetrahydrofuran core, substituted with various functional groups that influence its reactivity and interactions. X-ray diffraction studies have provided insights into the crystal structures, demonstrating how specific substitutions impact the overall molecular conformation and stability (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Compounds with a tetrahydrofuran moiety and various substituents undergo a range of chemical reactions, including reductive coupling and reactions with carboxylic acids, amines, and isocyanates. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to introduce new functional groups for further chemical modifications (Wang Ya-lou, 2007).
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Potentiation
A study by Shaffer et al. (2015) explored a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, aiming to attenuate cognitive deficits in patients with schizophrenia. The use of tetrahydrofuran in the compound structure was crucial for improving interactions with the human GluA2 ligand-binding domain, indicating the potential of similar compounds in neuroscience research (Shaffer et al., 2015).
Organic Synthesis and Catalysis
Molnár et al. (2003) discussed the catalytic alkylation of benzene with cyclic ethers in superacidic media, highlighting the versatility of tetrahydrofuran derivatives in synthetic chemistry. This work underlines the role of cyclic ethers in facilitating electrophilic reactions, potentially relevant to the synthesis and modification of complex organic molecules (Molnár et al., 2003).
Supramolecular Chemistry
Zhang et al. (2021) explored the crystal structure of multicomponent solid forms involving isonicotinamide, demonstrating the importance of noncovalent interactions in the assembly of complex structures. This research suggests that derivatives of isonicotinamide, potentially including the compound of interest, can be critical in designing materials with specific molecular architectures (Zhang et al., 2021).
Corrosion Inhibition
Yadav et al. (2015) investigated the corrosion inhibition effect of isonicotinamide derivatives on mild steel, indicating the potential of such compounds in protecting metals from corrosive environments. This application is particularly relevant in industrial processes and materials science (Yadav et al., 2015).
Xanthine Oxidase Inhibition
A study by Zhang et al. (2019) on N-phenylisonicotinamide derivatives as novel xanthine oxidase inhibitors for treating hyperuricemia and gout showcases the therapeutic potential of such structures. This research highlights the role of isonicotinamide derivatives in medicinal chemistry, possibly extending to the compound (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)25-14-6-8-24-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCZHDDCLJOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)




